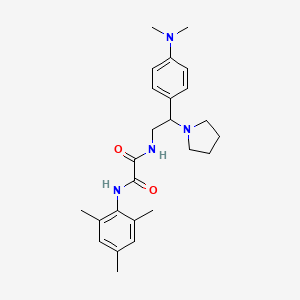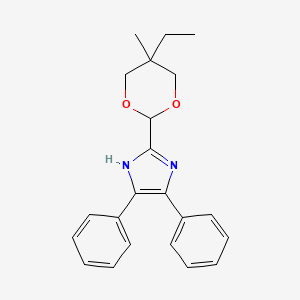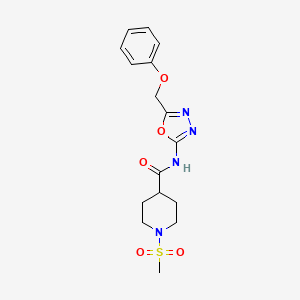![molecular formula C21H19F3N2O2 B2492801 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide CAS No. 946367-06-2](/img/structure/B2492801.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple strategies, including cyclopropanation processes and palladium-catalyzed oxidative carbonylation. For example, a remarkable cyclopropanation process has been applied to synthesize doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, which can be transformed into fused tetracyclic hydantoin derivatives (Szakonyi et al., 2002). Additionally, palladium-catalyzed cyclization-alkoxycarbonylation has been used for the synthesis of quinoline-4-one derivatives (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various methods, including X-ray diffraction analysis. This technique has provided insight into the structure of complex molecules, such as trifluoromethylated quinolinones, and their behavior during chemical reactions (Meng et al., 2017).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including cycloadditions and electrophilic intramolecular cyclizations. For instance, donor-acceptor cyclopropanes have been used for the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones through a mechanism involving initial ring opening followed by nucleophilic attack (Porashar et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline and molecular structure, have been analyzed to understand their behavior under various conditions. For example, the crystalline and molecular structure of N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide has been determined, showcasing the detailed arrangement of atoms within the molecule (Mashevskaya et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds have been extensively studied. Research on trifluoromethylthiolated quinolinones via trifluoromethanesulfanamide-induced electrophilic intramolecular cyclization highlights the versatility and reactivity of these molecules under specific conditions (Xu et al., 2023).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)16-8-5-14(6-9-16)19(27)25-17-10-7-13-2-1-11-26(18(13)12-17)20(28)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAQPBECPITSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)

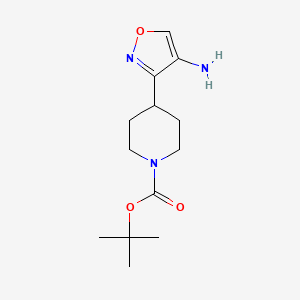
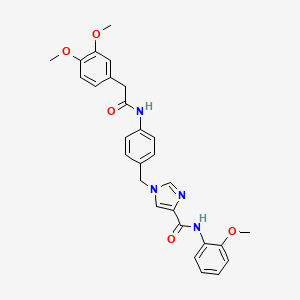
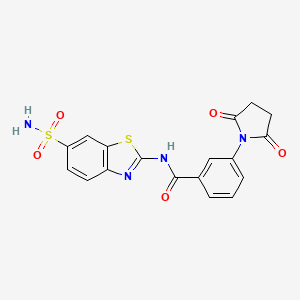
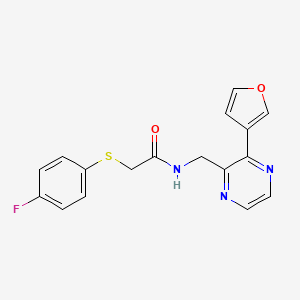
![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)
